3-chloro-4-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and techniques.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Photodynamic Therapy Applications
One significant area of research involves the synthesis and characterization of new compounds for photodynamic therapy (PDT), a treatment modality for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Selectivity and Metabolism
In the realm of agriculture, benzenesulfonamide derivatives have been explored for their herbicidal activity and selectivity. Sweetser, Schow, and Hutchison (1982) discussed the metabolism of chlorsulfuron, a benzenesulfonamide herbicide, highlighting its selectivity for cereals due to the crops' ability to metabolize the herbicide into an inactive product. This work underscores the biological basis for herbicide selectivity, a crucial factor in developing agricultural chemicals that are effective yet environmentally responsible (Sweetser, Schow, & Hutchison, 1982).
Anti-HIV and Antifungal Activity
Another significant application of benzenesulfonamides is in the development of anti-HIV and antifungal agents. Zareef et al. (2007) synthesized a series of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety and evaluated them for their anti-HIV and antifungal activities. Some synthesized compounds showed promising results, indicating the potential of benzenesulfonamides in designing new therapeutic agents for treating HIV and fungal infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Endothelin Receptor Antagonism
In cardiovascular research, benzenesulfonamides have been explored for their potential as endothelin receptor antagonists. SB-399885, a compound within this class, was identified as a potent, selective 5-HT6 receptor antagonist with properties that could enhance cognitive function, potentially offering a therapeutic avenue for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves identifying potential applications of the compound and areas where further research is needed.
Please note that the availability of this information depends on the extent to which the compound has been studied. For a novel or less-studied compound, some of this information might not be available.
properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-methoxy-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S2/c1-19-13-4-3-11(7-12(13)15)22(17,18)16-8-14(20-2)10-5-6-21-9-10/h3-7,9,14,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFMDNCIXRLFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide |
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